Superior OX2R In Vitro Potency of TAK-861 Compared to TAK-994 and Danavorexton
TAK-861 demonstrates significantly higher in vitro potency at the human orexin-2 receptor (OX2R) compared to its analogs TAK-994 and danavorexton (TAK-925). TAK-861 activates recombinant human OX2R with a half-maximal effective concentration (EC50) of 2.5 nM [1]. In contrast, TAK-994 has an EC50 of 19 nM [2], and danavorexton has an EC50 of 5.5 nM [3]. This represents a ~7.6-fold improvement in potency over TAK-994 and a ~2.2-fold improvement over danavorexton.
| Evidence Dimension | In vitro potency at human OX2R (EC50) |
|---|---|
| Target Compound Data | TAK-861 EC50 = 2.5 nM |
| Comparator Or Baseline | TAK-994 EC50 = 19 nM; Danavorexton (TAK-925) EC50 = 5.5 nM |
| Quantified Difference | TAK-861 is 7.6-fold more potent than TAK-994 and 2.2-fold more potent than danavorexton |
| Conditions | Calcium mobilization assay using human recombinant OX2R |
Why This Matters
Higher potency allows for lower effective doses, potentially reducing off-target effects and improving the safety margin in preclinical and clinical studies.
- [1] Matsumoto, Y. et al. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Sci Rep. 2024, 14, 20838. View Source
- [2] Ishikawa, T. et al. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy. J Pharmacol Exp Ther. 2025. View Source
- [3] Yukitake, H. et al. TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice. Pharmacol Biochem Behav. 2019, 187, 172794. View Source
